N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide formation: Finally, the compound is acylated with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution on the aromatic rings can introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[(4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the phenyl group on the imidazole ring.
N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide: Similar structure but with a thioether instead of a sulfanyl group.
Uniqueness
N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the sulfanyl group and the phenyl-substituted imidazole ring, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-13-18(14-6-4-3-5-7-14)22-19(20-13)25-12-17(23)21-15-8-10-16(24-2)11-9-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
KFXFFEUZAVHVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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